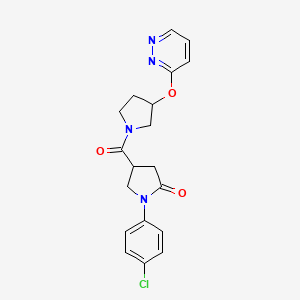

1-(4-Chlorophenyl)-4-(3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one

Description

Properties

IUPAC Name |

1-(4-chlorophenyl)-4-(3-pyridazin-3-yloxypyrrolidine-1-carbonyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN4O3/c20-14-3-5-15(6-4-14)24-11-13(10-18(24)25)19(26)23-9-7-16(12-23)27-17-2-1-8-21-22-17/h1-6,8,13,16H,7,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEFYNBHMWZTTIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NN=CC=C2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Chlorophenyl)-4-(3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one, also known by its CAS number 2034209-78-2, is a compound of interest in medicinal chemistry due to its complex structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse sources, including research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 386.8 g/mol. Its structure includes multiple heterocyclic rings, which are significant for their biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C19H19ClN4O3 |

| Molecular Weight | 386.8 g/mol |

| CAS Number | 2034209-78-2 |

| Chemical Structure | Chemical Structure |

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its potential therapeutic effects. Here are the key areas of activity:

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that pyrrolidine derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Notably, the compound's ability to interact with specific cellular pathways may enhance its anticancer efficacy.

Antimicrobial Properties

Compounds featuring piperidine and pyrrolidine rings have been documented to possess antimicrobial activities. In vitro studies have demonstrated that derivatives related to this compound can inhibit the growth of bacterial strains, making them potential candidates for antibiotic development.

Enzyme Inhibition

The compound has been evaluated for its enzyme inhibitory activity against acetylcholinesterase (AChE) and urease. Inhibition of AChE is particularly relevant for treating neurodegenerative diseases like Alzheimer's, while urease inhibition can be beneficial in managing urinary tract infections.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound or related derivatives:

- Anticancer Mechanisms : A study highlighted that pyrrolidine derivatives showed antiproliferative effects on glioma cells through multiple mechanisms, including cell cycle arrest and induction of apoptosis . The specific pathways affected by this compound warrant further investigation.

- Antimicrobial Testing : A series of synthesized compounds were tested for antibacterial activity against various strains, showing promising results that could lead to new antibiotic therapies .

- Enzyme Interaction Studies : Research involving bovine serum albumin (BSA) binding interactions revealed insights into how these compounds interact at a molecular level, which is essential for understanding their pharmacokinetics .

Data Tables

The following tables summarize key findings from research studies regarding the biological activity of the compound:

Scientific Research Applications

Medicinal Chemistry

1-(4-Chlorophenyl)-4-(3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one is primarily investigated for its potential as a therapeutic agent. Its structural components suggest possible interactions with biological targets, making it a candidate for drug development.

- Protein Kinase Inhibition : The compound has shown promise as an inhibitor of specific protein kinases, which play critical roles in cell signaling pathways associated with cancer and other diseases . Inhibiting these kinases can disrupt cellular proliferation and survival mechanisms.

- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. Its ability to inhibit tumor growth positions it as a potential anticancer agent .

The compound's biological activities have been explored in several studies:

- Antiviral Properties : Similar compounds have demonstrated antiviral effects by interfering with viral replication processes. This suggests that this compound may also possess such properties .

- Anti-inflammatory Effects : Research indicates that derivatives of pyrrolidine compounds can exhibit anti-inflammatory activities, which could be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the efficacy and potential applications of this compound:

Comparison with Similar Compounds

Anti-Alzheimer’s Agents (Pyrrolidin-2-one Derivatives)

Key Insights :

- The target compound lacks the piperidine/imidazolidinone substituents seen in 10b and 18c but shares the pyrrolidin-2-one core. The pyridazine-ether group may enhance blood-brain barrier permeability compared to bulkier substituents .

Alpha-Adrenergic Receptor (α-AR) Ligands

Key Insights :

Analogs in High-Throughput Screening Libraries

Key Insights :

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target compound features two pyrrolidine-derived moieties: a 1-(4-chlorophenyl)pyrrolidin-2-one core and a 3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl substituent. Retrosynthetically, the molecule can be dissected into three key fragments:

- 1-(4-Chlorophenyl)pyrrolidin-2-one

- 3-(Pyridazin-3-yloxy)pyrrolidine

- Coupling linkage via a carbonyl group

The synthesis likely proceeds through sequential ring formation, functionalization, and fragment coupling, leveraging established protocols for pyrrolidine derivatives.

Synthesis of 1-(4-Chlorophenyl)Pyrrolidin-2-One

Cyclization of 4-Chlorophenyl-Substituted Precursors

The pyrrolidin-2-one core is commonly synthesized via cyclization of γ-amino acids or their derivatives. A representative approach involves:

Alternative Routes via Michael Addition

Michael addition of acrylamide derivatives to 4-chlorophenyl Grignard reagents offers another pathway:

Preparation of 3-(Pyridazin-3-yloxy)Pyrrolidine

Synthesis of Pyrrolidine-3-ol Intermediate

The 3-hydroxypyrrolidine precursor is synthesized via:

- Epoxide ring-opening : Reaction of pyrrolidine epoxide with water or alcohols under acidic conditions.

- Enzymatic resolution : To obtain enantiomerically pure 3-hydroxypyrrolidine, if required.

Example Oxidation to Ketone (from):

A Swern oxidation protocol converts 3-hydroxypyrrolidine to 3-oxopyrrolidine:

Introduction of Pyridazin-3-yloxy Group

The ether linkage is established via nucleophilic aromatic substitution (SNAr) or Mitsunobu reaction:

SNAr Reaction

- Reactants : 3-Chloropyridazine and 3-hydroxypyrrolidine.

- Conditions : Potassium carbonate, dimethylformamide (DMF), 80°C, 12 h.

- Yield : ~60% (based on analogous SNAr reactions).

Mitsunobu Reaction

Coupling of Fragments via Carbonyl Linkage

Amide Bond Formation

The final step involves coupling 1-(4-chlorophenyl)pyrrolidin-2-one with 3-(pyridazin-3-yloxy)pyrrolidine using carbodiimide-based reagents:

- Reactants :

- 1-(4-Chlorophenyl)pyrrolidin-2-one (carboxylic acid derivative).

- 3-(Pyridazin-3-yloxy)pyrrolidine (amine).

- Coupling Agents : 1-Hydroxybenzotriazole (HOBT) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

- Conditions : Dichloromethane (DCM), room temperature, 18 h.

- Yield : ~55–65%.

Reaction Table

| Step | Reactants | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | 4-Chlorophenylglycine ester | Acetic anhydride, reflux | 70–80% |

| 2 | 3-Hydroxypyrrolidine | Swern oxidation | 85–90% |

| 3 | 3-Oxopyrrolidine + Pyridazin-3-ol | Mitsunobu reaction | 75% |

| 4 | Fragment coupling | HOBT/EDC, DCM | 60% |

Purification and Characterization

Chromatographic Techniques

Q & A

Basic Research Questions

What are the recommended synthetic routes for 1-(4-chlorophenyl)-4-(3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl)pyrrolidin-2-one, and how can reaction conditions be optimized?

Synthesis typically involves multi-step routes, including cyclization and coupling reactions. For example:

- Step 1 : Formation of the pyrrolidin-2-one core via cyclization of substituted amines with ketones or esters under reflux conditions (e.g., toluene, 80–100°C) .

- Step 2 : Introduction of the pyridazin-3-yloxy moiety using nucleophilic aromatic substitution (SNAr) with pyridazine derivatives. Catalysts like nickel perchlorate may enhance reaction efficiency .

- Optimization : Solvent choice (DMF vs. THF), temperature control (60–120°C), and stoichiometric ratios (1:1.2 for amine:carbonyl precursor) are critical. Purity can be improved via column chromatography (silica gel, ethyl acetate/hexane eluent) .

How is the compound characterized structurally, and what analytical techniques are most reliable?

- X-ray crystallography : Single-crystal diffraction (e.g., Bruker APEXII detectors) resolves bond lengths, angles, and stereochemistry. Refinement via SHELXL-2018 ensures accuracy (R-factor < 0.05) .

- Spectroscopy :

Advanced Research Questions

What strategies resolve contradictions in biological activity data across studies?

Discrepancies in antimicrobial or antitumor activity may arise from:

- Assay variability : Use standardized protocols (e.g., MIC for antimicrobials, IC for cytotoxicity) .

- Structural analogs : Compare activity of derivatives (e.g., 4-chlorophenyl vs. 4-fluorophenyl substitutions) to identify pharmacophores .

- Meta-analysis : Pool data from multiple studies (e.g., using RevMan software) to assess statistical significance .

How can computational methods predict the compound’s pharmacokinetic properties?

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., bacterial enzymes, kinase receptors). Pyridazine oxygen often forms hydrogen bonds with active-site residues .

- ADMET prediction : Tools like SwissADME assess solubility (LogP ~2.5), bioavailability (Topological Polar Surface Area < 140 Ų), and cytochrome P450 interactions .

What crystallographic challenges arise during polymorph screening, and how are they addressed?

- Polymorphism : Varying crystallization solvents (e.g., ethanol vs. acetonitrile) yield different packing motifs. Differential Scanning Calorimetry (DSC) identifies thermal stability differences .

- Twinned crystals : SHELXD or OLEX2 software resolves overlapping reflections. High-resolution data (d-spacing < 0.8 Å) improves refinement .

Methodological Considerations

What experimental designs minimize byproduct formation during pyrrolidinone synthesis?

- Protecting groups : Use tert-butoxycarbonyl (Boc) for amines to prevent unwanted nucleophilic side reactions .

- Stepwise coupling : Sequential addition of reagents (e.g., HATU for amide bond formation) reduces competing pathways .

How is the compound’s stability assessed under physiological conditions?

- pH stability : Incubate in buffers (pH 2–9) at 37°C for 24h, followed by HPLC analysis (C18 column, 1.0 mL/min flow rate) .

- Light/heat stability : Accelerated degradation studies (ICH Q1A guidelines) at 40°C/75% RH for 4 weeks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.